molecular formula C12H7ClN2S B12600582 4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- CAS No. 647016-64-6

4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)-

Cat. No.: B12600582
CAS No.: 647016-64-6
M. Wt: 246.72 g/mol
InChI Key: RBQQWLJVSHECBK-UHFFFAOYSA-N
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Description

4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their wide range of biological activities and industrial applications. This particular compound is characterized by the presence of a chloro group at the 3-position, a cyano group at the 5-position, and a 4-ethenylphenyl group attached to the isothiazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene in the presence of silver fluoride (AgF), palladium(II) chloride (Pd(Ph3P)2Cl2), and triphenylphosphine (Ph3P) in acetonitrile (MeCN) at approximately 82°C. This reaction leads to the formation of the desired product with a yield of around 60% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with inflammatory pathways by modulating the activity of specific cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isothiazolecarbonitrile, 3-chloro-5-(4-ethenylphenyl)- is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isothiazole derivatives and contributes to its specific applications and reactivity .

Properties

CAS No.

647016-64-6

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

3-chloro-5-(4-ethenylphenyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C12H7ClN2S/c1-2-8-3-5-9(6-4-8)11-10(7-14)12(13)15-16-11/h2-6H,1H2

InChI Key

RBQQWLJVSHECBK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N

Origin of Product

United States

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